molecular formula C27H29N3O3 B11564772 3-{N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-N-(2,4,6-trimethylphenyl)propanamide

3-{N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-N-(2,4,6-trimethylphenyl)propanamide

Cat. No.: B11564772
M. Wt: 443.5 g/mol
InChI Key: XRQLTCKABIHHOF-OGLMXYFKSA-N
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Description

3-{N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-N-(2,4,6-trimethylphenyl)propanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzyloxyphenyl group, a hydrazinecarbonyl moiety, and a trimethylphenyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-N-(2,4,6-trimethylphenyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 4-(benzyloxy)benzaldehyde with hydrazinecarboxamide under controlled conditions to form the hydrazone intermediate. This intermediate is then reacted with 3-(2,4,6-trimethylphenyl)propanoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-{N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-N-(2,4,6-trimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for

Properties

Molecular Formula

C27H29N3O3

Molecular Weight

443.5 g/mol

IUPAC Name

N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-N-(2,4,6-trimethylphenyl)butanediamide

InChI

InChI=1S/C27H29N3O3/c1-19-15-20(2)27(21(3)16-19)29-25(31)13-14-26(32)30-28-17-22-9-11-24(12-10-22)33-18-23-7-5-4-6-8-23/h4-12,15-17H,13-14,18H2,1-3H3,(H,29,31)(H,30,32)/b28-17+

InChI Key

XRQLTCKABIHHOF-OGLMXYFKSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C

Origin of Product

United States

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